molecular formula C12H8ClFO2 B6380989 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol, 95% CAS No. 1261942-24-8

2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol, 95%

Cat. No. B6380989
CAS RN: 1261942-24-8
M. Wt: 238.64 g/mol
InChI Key: IWPJZCVJAZDJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol, 95% (C4FHPP) is a chemical compound used in scientific research and experiments. C4FHPP is a phenolic compound that can be used in a variety of applications, including synthetic organic chemistry, biochemistry, and pharmacology. It is a white crystalline solid with a melting point of 165-167 °C and a boiling point of 333-335 °C. It has a molecular weight of 238.6 g/mol and a chemical formula of C8H6ClFO2.

Mechanism of Action

2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol, 95% acts as an electrophile, which reacts with nucleophiles, such as amines and alcohols, to form covalent bonds. It can also act as a catalyst for organic reactions, such as the formation of carbon-carbon bonds. Additionally, 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol, 95% has been shown to be a useful reagent in the synthesis of a variety of organic molecules, including pharmaceuticals and polymers.
Biochemical and Physiological Effects
2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol, 95% does not have any known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol, 95% is a useful reagent for laboratory experiments. It is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol, 95% is a stable compound and can be stored at room temperature for extended periods of time. However, it is important to note that 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol, 95% is a strong electrophile and can react with nucleophiles, such as amines and alcohols, to form covalent bonds. Therefore, it is important to use caution when handling 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol, 95% in the laboratory.

Future Directions

The use of 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol, 95% in scientific research has the potential to lead to a number of new discoveries. It could be used in the synthesis of novel drugs and polymers, as well as in the development of new chiral compounds. Additionally, 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol, 95% could be used in the synthesis of heterocyclic compounds, which could lead to new therapeutic agents. Finally, 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol, 95% could be used in the development of new catalysts for organic reactions, which could lead to the development of novel organic compounds.

Synthesis Methods

2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol, 95% can be synthesized from 4-fluoro-2-hydroxybenzaldehyde, which is reacted with a chlorinating agent such as phosphorus oxychloride. The reaction is carried out in an inert atmosphere and at a temperature of 40-50 °C for a period of 4-6 hours. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, dyes, and fragrances. Additionally, 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol, 95% is used in the synthesis of heterocyclic compounds, which have potential applications in drug discovery. It is also used in the synthesis of chiral compounds, which are important in the development of new drugs.

properties

IUPAC Name

2-chloro-4-(4-fluoro-2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2/c13-10-5-7(1-4-11(10)15)9-3-2-8(14)6-12(9)16/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPJZCVJAZDJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685913
Record name 3'-Chloro-4-fluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-fluoro-2-hydroxyphenyl)phenol

CAS RN

1261942-24-8
Record name 3'-Chloro-4-fluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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